Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C11H19F2NO4 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered ring with one nitrogen atom. The piperidine ring is substituted at the 3,3-positions with two fluorine atoms, at the 5-position with a hydroxymethyl group, and at the 1-position with a carboxylate group esterified with a tert-butyl group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 267.27 or 251.27 , depending on the specific isomer. It is typically stored at room temperature .Scientific Research Applications
Synthesis and Molecular Structure
Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate is synthesized and utilized in various chemical and pharmacological research contexts due to its unique structural and functional properties. For instance, a related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a key intermediate in the synthesis of Vandetanib, highlighting the significance of such structures in medicinal chemistry research for developing therapeutic agents (Wang et al., 2015). Moreover, the compound's synthesis from piperidin-4-ylmethanol through steps like acylation, sulfonation, and substitution, followed by structural determination via MS and 1HNMR, underscores its importance in organic synthesis methodologies (Wang et al., 2015).
Biological Activity and Structural Analysis
The structural analysis of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, through X-ray studies reveals significant insights into their molecular configuration and potential biological activity. Such studies provide a foundation for understanding the interaction of these compounds with biological targets, which is crucial for drug design and discovery processes (Didierjean et al., 2004).
Chemical Synthesis and Applications
The chemical synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as another example, showcases the diverse synthetic applications of this compound-related compounds. Such syntheses involve complex reactions like intramolecular lactonization, which are pivotal in the development of cyclic amino acid esters and other significant organic compounds (Moriguchi et al., 2014).
Advanced Synthesis Techniques
Advanced synthesis techniques involving compounds like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate demonstrate the intricate methodologies employed in creating intermediates for anticancer drugs. The optimization of these synthetic methods, including steps like nucleophilic substitution and oxidation, highlights the ongoing research efforts in improving the efficiency and yield of pharmaceutical intermediates (Zhang et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-8(6-15)4-11(12,13)7-14/h8,15H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUMSJHVAJEAQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716749 |
Source
|
Record name | tert-Butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262412-64-5 |
Source
|
Record name | tert-Butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.